molecular formula C10H12O B025570 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde CAS No. 110211-41-1

2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde

Cat. No. B025570
M. Wt: 148.2 g/mol
InChI Key: XGUXYUDIXSMQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde, also known as DMHDC, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. DMHDC is a spiroaldehyde, which means that it contains a spirocyclic framework with an aldehyde group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism Of Action

2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has a unique structure that allows it to undergo various chemical reactions. The aldehyde group in 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde can act as a reactive site for nucleophilic addition reactions. The spirocyclic framework can also undergo ring-opening reactions, which can result in the formation of new compounds. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has also been shown to undergo photochemical reactions, which can result in the formation of reactive intermediates.

Biochemical And Physiological Effects

2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has low toxicity and is relatively stable under physiological conditions. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has also been shown to have antimicrobial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is its unique structure, which allows it to undergo various chemical reactions. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is also relatively easy to synthesize using standard laboratory techniques. However, 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is a relatively new compound, and its potential applications and limitations are not fully understood.

Future Directions

There are several future directions for the research and development of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde. One potential area of research is the development of new synthetic routes for 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde. Another area of research is the application of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde in the synthesis of new bioactive compounds. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde could also be studied for its potential applications in materials science, such as in the development of new polymers and materials. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde.

Synthesis Methods

The synthesis of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde involves the reaction of 2,3-dimethylbutadiene with formaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a retro-Diels-Alder reaction, which results in the formation of the spirocyclic framework. The aldehyde group is then introduced by oxidation of the secondary alcohol using a mild oxidizing agent such as pyridinium chlorochromate.

Scientific Research Applications

2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is in the field of organic synthesis. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has been used as a building block in the synthesis of various natural products and bioactive compounds. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

110211-41-1

Product Name

2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

2,2-dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde

InChI

InChI=1S/C10H12O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-8H,1-2H3

InChI Key

XGUXYUDIXSMQFN-UHFFFAOYSA-N

SMILES

CC1(C(C12C=CC=C2)C=O)C

Canonical SMILES

CC1(C(C12C=CC=C2)C=O)C

synonyms

Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl- (9CI)

Origin of Product

United States

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